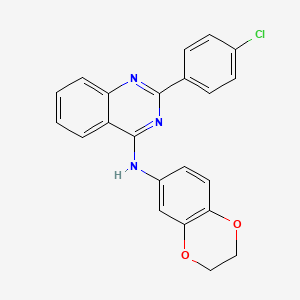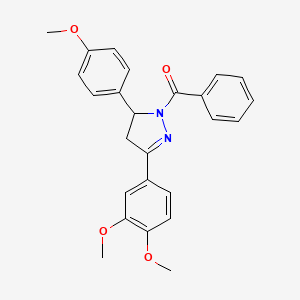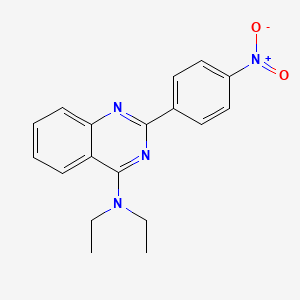
2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline class of molecules. This compound is characterized by the presence of a quinazoline core, a 4-chlorophenyl group, and a 2,3-dihydro-1,4-benzodioxin moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable quinazoline derivative reacts with 4-chlorophenyl halides in the presence of a base.
Attachment of the 2,3-Dihydro-1,4-benzodioxin Moiety: This step involves the reaction of the intermediate compound with a 2,3-dihydro-1,4-benzodioxin derivative, often through a coupling reaction facilitated by catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the quinazoline core or the chlorophenyl group, potentially yielding amine or hydroquinone derivatives.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halides, nucleophiles, or electrophiles in the presence of bases or acids are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-4-amine has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Preliminary studies suggest it may have pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-4-amine is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For instance, it may inhibit certain kinases or enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)quinazolin-4-amine: Lacks the benzodioxin moiety but shares the quinazoline core and chlorophenyl group.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-4-amine: Lacks the chlorophenyl group but retains the quinazoline core and benzodioxin moiety.
4-aminoquinazoline derivatives: A broad class of compounds with various substituents on the quinazoline core.
Uniqueness
The uniqueness of 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-4-amine lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs
Properties
Molecular Formula |
C22H16ClN3O2 |
|---|---|
Molecular Weight |
389.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-4-amine |
InChI |
InChI=1S/C22H16ClN3O2/c23-15-7-5-14(6-8-15)21-25-18-4-2-1-3-17(18)22(26-21)24-16-9-10-19-20(13-16)28-12-11-27-19/h1-10,13H,11-12H2,(H,24,25,26) |
InChI Key |
ZZGURSTYKQCGMD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=NC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{2-(4-chlorophenyl)-3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636943.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-3-(1H-pyrazol-1-ylmethyl)benzohydrazide](/img/structure/B11636948.png)

![ethyl 2-[2-(4-butoxyphenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636973.png)
![N~2~-benzyl-N-(furan-2-ylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B11636978.png)
![1,4-Bis[4-(dimethylamino)benzyl]-1,2,3,4-tetrahydroquinoxaline-6,7-dicarbonitrile](/img/structure/B11636979.png)
![(5Z)-5-({1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11636984.png)
![8-{2-[(2-Chlorobenzyl)oxy]benzylidene}-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11636986.png)
![(5E)-3-(4-chlorobenzyl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B11636992.png)
![diethyl [2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazinylidene]propanedioate](/img/structure/B11637009.png)
![6-Chloro-2-methyl-3-[(3-methylpiperidin-1-yl)methyl]quinolin-4-ol](/img/structure/B11637014.png)


![7-[(4-tert-butylbenzyl)oxy]-6-chloro-3-hexyl-4-methyl-2H-chromen-2-one](/img/structure/B11637036.png)
